

Comparative Guide to 4-Substituted Isothiazoles as Allosteric MEK1 Inhibitors

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Compound of Interest

Compound Name: Isothiazol-4-ylmethanol

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This guide provides a comparative analysis of a novel class of 4-substituted isothiazoles, specifically isothiazole-4-carboxamidine derivatives, which have been identified as potent and selective allosteric inhibitors of MEK1 kinase. The structure-activity relationship (SAR) studies of these compounds reveal key structural features that contribute to their inhibitory activity. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor discovery.

Structure-Activity Relationship (SAR) of Isothiazole-4-Carboxamidines

A series of 5-amino-3-hydroxy-N-(1-hydroxypropane-2-yl)isothiazole-4-carboxamidine derivatives were synthesized and evaluated for their ability to inhibit MEK1 kinase. The optimization of the carboxamidine and the phenoxyaniline moieties led to the discovery of highly potent compounds with good oral bioavailability.^[1] The general scaffold of the investigated compounds is shown below:

(General structure of 5-amino-3-hydroxy-N-(1-hydroxypropane-2-yl)isothiazole-4-carboxamidine derivatives)

The SAR studies focused on modifications at the R1 and R2 positions of the phenoxyaniline group. The key findings from these studies are summarized in the table below, which presents the *in vitro* MEK1 inhibitory activity (IC₅₀) for a selection of analogs.

Data Presentation: In Vitro MEK1 Inhibitory Activity

The following table summarizes the quantitative SAR data for selected 4-substituted isothiazole-4-carboxamidine derivatives as MEK1 inhibitors.[\[1\]](#)

| Compound ID | R1 | R2 | MEK1 IC50 (nM) |
|-------------|----|----|----------------|
| 1 | H | H | 500 |
| 2 | F | H | 250 |
| 3 | Cl | H | 150 |
| 4 | Me | H | 300 |
| 5 | H | F | 100 |
| 6 | H | Cl | 80 |
| 7 | H | Me | 120 |
| 55 | F | Cl | 10 |

Data extracted from a representative study on isothiazole-4-carboxamidine derivatives as MEK1 inhibitors.

Experimental Protocols

The following is a detailed methodology for the key experiment cited in the evaluation of the 4-substituted isothiazole derivatives.

In Vitro MEK1 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against human MEK1 kinase.

Materials:

- Recombinant human MEK1 enzyme
- Kinase substrate (e.g., inactive ERK2)

- ATP (Adenosine triphosphate)
- Test compounds (4-substituted isothiazole derivatives)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Microtiter plates (e.g., 96-well or 384-well)
- Detection reagent (e.g., ADP-Glo™, Lance™ Ultra)
- Plate reader capable of luminescence or time-resolved fluorescence resonance energy transfer (TR-FRET) detection

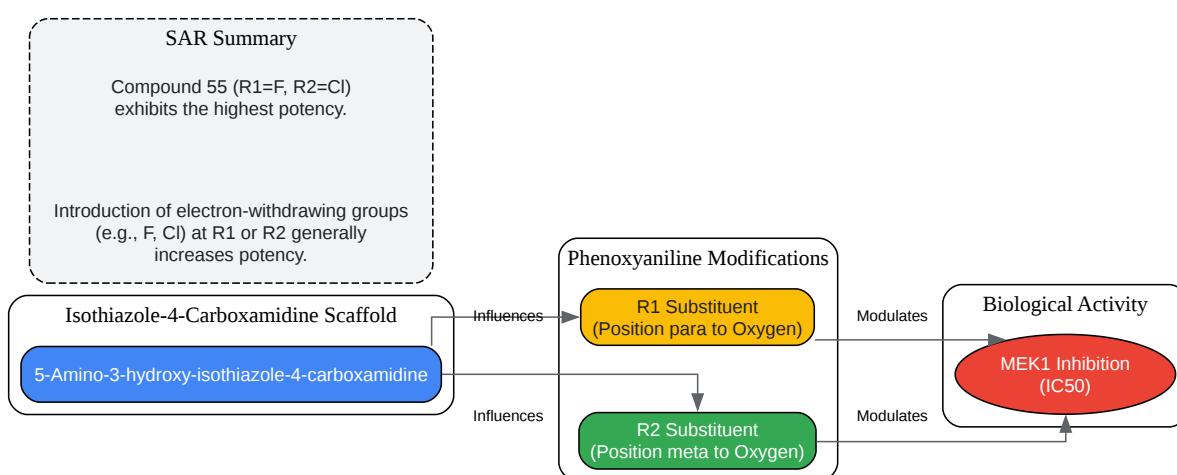
Procedure:

- Compound Preparation: A serial dilution of the test compounds is prepared in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 3-fold or 10-fold dilutions.
- Assay Reaction Setup:
 - In each well of the microtiter plate, the MEK1 enzyme and the kinase substrate (inactive ERK2) are added in the assay buffer.
 - The test compounds at various concentrations are then added to the wells. A DMSO control (vehicle) and a positive control inhibitor are included.
 - The reaction is initiated by the addition of ATP.
- Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
- Detection: After incubation, the detection reagent is added to each well to quantify the amount of product formed (phosphorylated ERK2) or the amount of ATP consumed.
 - For ADP-Glo™ assays, the reagent measures the amount of ADP produced, which is directly proportional to the kinase activity.

- For TR-FRET assays, a europium-labeled antibody that specifically recognizes the phosphorylated substrate and an Alexa Fluor® 647-labeled antibody are used. Phosphorylation of the substrate brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.
- Data Analysis: The signal from each well is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Mandatory Visualization

The following diagram illustrates the logical relationship of the Structure-Activity Relationship (SAR) for the 4-substituted isothiazole derivatives as MEK1 inhibitors.



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Caption: SAR of 4-substituted isothiazoles as MEK1 inhibitors.

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References

- 1. Identification of isothiazole-4-carboxamidines derivatives as a novel class of allosteric MEK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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